molecular formula C11H9ClFNO2S2 B10918830 N-(3-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

N-(3-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

Cat. No.: B10918830
M. Wt: 305.8 g/mol
InChI Key: USJSSNJYYSHGIS-UHFFFAOYSA-N
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Description

N-(3-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial and antifungal agents. The presence of both chloro and fluoro substituents in the aromatic rings enhances the compound’s reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide typically involves the reaction of 3-chloro-2-methylaniline with 5-fluorothiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro group if present, converting it to an amine.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide involves the inhibition of bacterial enzymes by mimicking the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. This inhibition prevents the synthesis of folic acid, which is essential for bacterial growth and replication. The compound’s molecular targets include bacterial enzymes involved in folate synthesis pathways.

Comparison with Similar Compounds

Comparison: N-(3-Chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide is unique due to the presence of both chloro and fluoro substituents, which enhance its reactivity and potential biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and biological activities, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C11H9ClFNO2S2

Molecular Weight

305.8 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-5-fluorothiophene-2-sulfonamide

InChI

InChI=1S/C11H9ClFNO2S2/c1-7-8(12)3-2-4-9(7)14-18(15,16)11-6-5-10(13)17-11/h2-6,14H,1H3

InChI Key

USJSSNJYYSHGIS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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